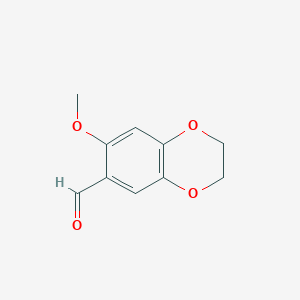

7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-8-5-10-9(4-7(8)6-11)13-2-3-14-10/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMBUYABGSQMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1C=O)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424655 | |

| Record name | 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116757-66-5 | |

| Record name | 2,3-Dihydro-7-methoxy-1,4-benzodioxin-6-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116757-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde synthesis pathway

An In-Depth Technical Guide to the Synthesis of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key building block in medicinal and organic chemistry. The 1,4-benzodioxane scaffold is a privileged structure found in numerous biologically active compounds, acting on a wide variety of pharmacological targets.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into synthetic strategies, mechanistic details, and practical experimental protocols.

Strategic Overview: Retrosynthetic Analysis

A logical approach to synthesizing this compound begins with a retrosynthetic analysis. This process deconstructs the target molecule to identify potential starting materials and key bond formations. Two primary disconnections present themselves as the most viable strategies:

-

C-C Bond Disconnection (Formylation): The most intuitive disconnection is of the aldehyde's carbon-carbon bond to the aromatic ring. This suggests an electrophilic aromatic substitution, specifically a formylation reaction, on a pre-existing 7-methoxy-2,3-dihydro-1,4-benzodioxine ring.

-

C-O Bond Disconnection (Cyclization): Alternatively, disconnecting the two ether linkages of the dioxane ring leads back to a substituted catechol derivative. This strategy involves building the heterocyclic ring onto a benzene core that already possesses the required methoxy and aldehyde (or a precursor) functionalities.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway I: Formylation of an Electron-Rich Benzodioxane Core

This pathway is arguably the more direct and efficient approach, provided the starting material, 7-methoxy-2,3-dihydro-1,4-benzodioxine, is accessible. The core of this strategy is the introduction of a formyl group onto the electron-rich aromatic ring via electrophilic aromatic substitution.

The Vilsmeier-Haack Reaction: A Powerful Tool for Formylation

The Vilsmeier-Haack reaction is an exceptionally effective method for formylating electron-rich aromatic compounds.[2][3] The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate a potent electrophilic iminium salt known as the Vilsmeier reagent.[4][5]

Mechanism and Regioselectivity:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).[3]

-

Electrophilic Attack: The 1,4-benzodioxane ring system is rendered electron-rich by the two ether oxygen atoms and the methoxy substituent. The methoxy group is a strong activating, ortho-para directing group. The position para to the methoxy group is blocked. The two ortho positions are C6 and C8. Steric hindrance from the adjacent dioxane ring makes the C6 position the more favorable site for electrophilic attack.

-

Aromatization and Hydrolysis: The aromatic ring attacks the Vilsmeier reagent, forming a sigma complex. Subsequent loss of a proton restores aromaticity, yielding an iminium salt intermediate. This intermediate is then hydrolyzed during aqueous workup to afford the final aldehyde product.[4]

Caption: Vilsmeier-Haack formylation workflow.

Synthesis Pathway II: Dioxane Ring Construction

General Procedure:

The synthesis typically starts from 3,4-dihydroxybenzaldehyde or a related compound where one hydroxyl may be protected to guide the reaction.[6] The catechol derivative is treated with a two-carbon electrophile, such as 1,2-dibromoethane, in the presence of a base (e.g., K₂CO₃).[7] The base deprotonates the phenolic hydroxyl groups, and the resulting phenoxides act as nucleophiles, displacing the bromide ions in a sequential Sₙ2 reaction to form the six-membered dioxane ring.

Challenges:

-

Starting Material: The synthesis of the starting material, such as 4-methoxy-5-formyl-catechol, can be complex.

-

Regioselectivity: If starting from a less substituted catechol, multiple isomers can be formed.

-

Reaction Conditions: The cyclization reaction can be sluggish and may require high temperatures or phase-transfer catalysts to achieve good yields.[7]

Comparative Analysis and Preferred Pathway

| Feature | Pathway I (Formylation) | Pathway II (Cyclization) |

| Efficiency | High, typically a one-step transformation. | Multi-step, often requiring protection/deprotection. |

| Yield | Generally good to excellent. | Variable, depends heavily on the efficiency of each step. |

| Regiocontrol | Excellent; directed by the activating methoxy group. | Can be problematic without carefully chosen starting materials. |

| Starting Materials | Requires 7-methoxy-2,3-dihydro-1,4-benzodioxine. | Requires a substituted catechol, which may need to be synthesized. |

| Scalability | Generally straightforward to scale up. | Can be more challenging to scale due to multiple steps. |

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

7-Methoxy-2,3-dihydro-1,4-benzodioxine

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Ice bath

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF via the dropping funnel over 20 minutes. Maintain the temperature below 5 °C. A solid may form. Stir the mixture at 0 °C for an additional 30 minutes.

-

Substrate Addition: Dissolve 7-methoxy-2,3-dihydro-1,4-benzodioxine (1 equivalent) in anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir vigorously until gas evolution ceases and the pH is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate to afford the pure this compound as a solid.

Product Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expect signals for the aromatic protons (singlets or doublets in the 6.5-7.5 ppm region), the aldehyde proton (a singlet around 9.8-10.0 ppm), the dioxane methylene protons (-OCH₂CH₂O-, a multiplet around 4.3 ppm), and the methoxy protons (-OCH₃, a singlet around 3.9 ppm).

-

¹³C NMR: Expect signals for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm), dioxane carbons (~64 ppm), and the methoxy carbon (~56 ppm).

-

IR Spectroscopy: Look for a strong carbonyl (C=O) stretching band for the aldehyde at approximately 1670-1690 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₀O₄, M.W. = 194.18 g/mol ) should be observed.

References

-

M. S. C. Pedras, et al. (1995). Syntheses of 2-Substituted 6/7-Methoxy-l,4-benzodioxan-7/6-carbaldehydes. Bioscience, Biotechnology, and Biochemistry, 59(9), 1742-1744. [Link]

-

Faigl, F., et al. (2020). Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety. Beilstein Journal of Organic Chemistry, 16, 2197–2206. [Link]

-

Pawar, S. D., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1123-1131. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 14, 2026, from [Link]

-

Gu, W., et al. (2000). Synthesis of Chiral 1, 4-Benzodioxane Moiety toward Haedoxans. Tetrahedron: Asymmetry, 11(14), 2947-2953. [Link]

-

Wikipedia. (2023, November 29). Vilsmeier–Haack reaction. In Wikipedia. [Link]

-

Bolchi, C., et al. (2017). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? Chemistry: A European Journal, 23(1), 1-10. [Link]

-

Khan, M. T. H. (2007). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1), 65-77. [Link]

-

Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

-

PubChem. (n.d.). 7-methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. Retrieved January 14, 2026, from [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Department of Commerce/National Bureau of Standards. [Link]

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

A Comprehensive Technical Guide to 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Abstract: This document provides an in-depth analysis of this compound, a key heterocyclic intermediate. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for designing molecules with diverse biological activities.[1] This guide elucidates the core physicochemical properties, spectral characteristics, synthesis protocols, and key applications of this specific derivative, tailored for researchers, medicinal chemists, and professionals in drug development. We will explore the causality behind its synthetic pathways and its potential as a building block for complex therapeutic agents.

Core Physicochemical Characteristics

This compound is a solid, crystalline compound at room temperature.[2] Its stability under standard conditions, coupled with the reactive aldehyde functional group, makes it a valuable synthetic intermediate. Proper storage at refrigerated temperatures (approximately 4°C) under an inert atmosphere, such as nitrogen, is recommended to prevent degradation.[2]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 116757-66-5 | [2] |

| Molecular Formula | C₁₀H₁₀O₄ | [2] |

| Molecular Weight | 194.19 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 130-131 °C | [2] |

| Boiling Point | 321.6 ± 30.0 °C (at 760 mmHg) | [2] |

| InChI Key | KAMBUYABGSQMFF-UHFFFAOYSA-N |[2] |

Structural Elucidation via Spectroscopic Analysis

Confirming the identity and purity of this compound relies on standard analytical techniques. While specific spectra for this exact compound are not publicly cataloged, its structure allows for a confident prediction of its spectral features based on well-established principles of spectroscopy.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to be highly characteristic. The aldehyde proton (-CHO) should appear as a singlet far downfield, typically in the δ 9.5-10.5 ppm range. The two aromatic protons on the benzene ring would appear as singlets in the aromatic region (δ 6.5-7.5 ppm), a consequence of their isolated positions. The methoxy group (-OCH₃) protons would yield a sharp singlet around δ 3.8-4.0 ppm. The four protons of the dihydrodioxine ring are chemically equivalent in pairs and would likely present as a singlet or a complex multiplet around δ 4.2-4.4 ppm.

-

¹³C-NMR: The carbon spectrum would be defined by the aldehyde carbonyl carbon, resonating significantly downfield (~190 ppm). The spectrum would also show distinct signals for the eight other carbon atoms: two aromatic carbons attached to oxygen, two aromatic carbons attached to other carbons, the methoxy carbon (~55-60 ppm), and the two equivalent methylene carbons of the dioxine ring (~64-68 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence of the key functional groups. A strong, sharp absorption band between 1670-1690 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde.[5][6] Additional key signals include C-O stretching vibrations for the aryl ether and methoxy groups in the 1200-1300 cm⁻¹ region and the characteristic aromatic C=C stretching bands around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry would show a distinct molecular ion (M⁺) peak corresponding to its molecular weight of 194.19. Common fragmentation patterns would likely involve the loss of the formyl radical (-CHO) or a methyl radical (-CH₃) from the methoxy group.

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through a multi-step process, leveraging foundational organic reactions. The core strategy involves first constructing the benzodioxane ring system, followed by introducing the aldehyde functionality.

Representative Synthesis Protocol

This protocol is based on established methods for forming the 1,4-benzodioxane ring and subsequent aromatic formylation.[5][7]

Step 1: Synthesis of 4-Methoxy-1,2-benzenediol The precursor, 4-methoxy-1,2-benzenediol (4-methoxycatechol), can be prepared from commercially available starting materials such as vanillin through a Baeyer-Villiger oxidation followed by hydrolysis.

Step 2: Formation of 7-Methoxy-2,3-dihydro-1,4-benzodioxine

-

To a solution of 4-methoxy-1,2-benzenediol (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add 1,2-dibromoethane (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to 100-110 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.[7]

-

After cooling to room temperature, filter the inorganic salts and pour the filtrate into water to precipitate the product.

-

Collect the crude product by filtration and purify by recrystallization or column chromatography to yield 7-Methoxy-2,3-dihydro-1,4-benzodioxine.

Step 3: Formylation to Yield the Target Compound

-

Cool a solution of anhydrous dichloromethane (CH₂Cl₂) and a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) (1.5 eq), to -10 °C under an inert atmosphere.

-

Prepare a formylating agent, such as dichloromethyl methyl ether (1.2 eq), in a separate flask with CH₂Cl₂.

-

Slowly add a solution of 7-Methoxy-2,3-dihydro-1,4-benzodioxine (1.0 eq) in CH₂Cl₂ to the Lewis acid suspension.

-

Add the formylating agent dropwise to the reaction mixture, maintaining the temperature below 0 °C.

-

Stir for 1-2 hours, allowing the reaction to proceed.[5]

-

Quench the reaction carefully with ice-cold water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway to the target compound.

Chemical Reactivity

The reactivity is dominated by the aldehyde group. It readily undergoes nucleophilic addition reactions, such as reductive amination, Wittig reactions, and aldol condensations, to build more complex molecular architectures. The electron-donating nature of the methoxy and dioxine ether groups activates the aromatic ring, facilitating electrophilic aromatic substitution, although the substitution pattern is directed by the existing groups.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile scaffold in medicinal chemistry.[1] The 1,4-benzodioxane moiety is a key pharmacophore found in numerous biologically active compounds.

-

Adrenergic Receptor Antagonists: The benzodioxane structure is central to a class of potent α₁-adrenergic receptor antagonists.[8] By modifying the aldehyde group into various amine-containing side chains, researchers can synthesize libraries of compounds to probe receptor subtype selectivity, which is critical for developing drugs with fewer side effects.[1][8]

-

Serotonergic Agents: This scaffold is also utilized in the design of ligands for serotonin (5-HT) receptors, which are targets for treating a range of central nervous system disorders.[1]

-

Anticancer and Antimicrobial Agents: The structural rigidity and hydrogen bonding capabilities of the benzodioxane ring make it an attractive starting point for the development of novel anticancer and antibacterial drugs.[1][9] The aldehyde serves as a convenient chemical handle to append other pharmacophores or to construct fused ring systems.

-

Intermediate for Fine Chemicals: Beyond pharmaceuticals, related benzodioxine structures are used in the formulation of specialty polymers and as components in the flavor and fragrance industry.[10]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Classification: The compound is classified as harmful.[2] It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][11]

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[12][13][14]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[12][13] Wash hands thoroughly after handling.[11] Avoid contact with skin and eyes.[11]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13]

-

-

First Aid Measures:

Conclusion

This compound is more than a simple chemical compound; it is a strategic building block for innovation in drug discovery and materials science. Its well-defined physicochemical properties, predictable reactivity, and role as a key intermediate for high-value molecules underscore its importance. This guide provides the foundational knowledge necessary for researchers to handle, synthesize, and strategically deploy this compound in their scientific endeavors.

References

-

Sigma-Aldrich. 7-Methoxy-2,3-dihydrobenzo[b][2][12]dioxine-6-carbaldehyde. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah99bc9de6]

- PubChem. 7-ethoxy-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carbaldehyde. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/139267726]

- Thermo Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/store/msds?partNumber=AC296680050&productDescription=2%2C3-DIHYDRO-1%2C4-BENZODIOXIN-6-CARBOXALDEHYDE%2C+97%25+5GR&vendorId=VN00032119&countryCode=US&language=en]

- Bio-Techne. Safety Data Sheet. [URL: https://www.bio-techne.

- ChemicalBook. This compound. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52445853.htm]

- Fisher Scientific. SAFETY DATA SHEET - Benzaldehyde. [URL: https://www.fishersci.com/store/msds?partNumber=ACR378360010&productDescription=BENZALDEHYDE+99%25+1L&vendorId=VN00032119&countryCode=US&language=en]

- ChemScene. Safety Data Sheet - 5-Fluoro-6-methoxy-3-pyridinecarboxaldehyde. [URL: https://www.chemscene.com/Upload/MSDS/CS-0019349_MSDS.pdf]

- Chem-Impex. 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. [URL: https://www.chemimpex.com/products/724791-20-2]

- Krajcovicova, S., et al. Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222778/]

- Acros Organics. SAFETY DATA SHEET - 1,4-Benzodioxan-6-carboxaldehyde. [URL: https://fscimage.fishersci.com/msds/96208.htm]

- Tsyganov, D.V. & Semenov, V.V. 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank. [URL: https://www.mdpi.com/1422-8599/2023/3/M1676]

- Tsyganov, D.V. & Semenov, V.V. (PDF) 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. ResearchGate. [URL: https://www.researchgate.net/publication/371897184_47-Dimethoxy-6-propyl-2H-13-benzodioxole-5-carbaldehyde]

- Kulkarni, V. M., et al. Chemistry and pharmacology of benzodioxanes. TSI Journals. [URL: https://www.tsijournals.com/articles/chemistry-and-pharmacology-of-benzodioxanes.pdf]

- PubChem. 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/248127]

- Sigma-Aldrich. 2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE N-CYCLOHEXYLTHIOSEMICARBAZONE. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr010619]

- Chemistry Stack Exchange. Structure of an unknown compound. [URL: https://chemistry.stackexchange.com/questions/100343/structure-of-an-unknown-compound]

- Der Pharma Chemica. Synthesis, molecular docking and cytotoxic study of 7-methoxy-2-(3,4- dimethoxyphenyl)-1-benzofuran-5-carbaldehyde. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-molecular-docking-and-cytotoxic-study-of-7-methoxy-2-3-4-dimethoxyphenyl-1-benzofuran-5-carbaldehyde.pdf]

- Bolchi, C., et al. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/32502862/]

- Thermo Fisher Scientific. 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde 97%. [URL: https://www.thermofisher.

- Leonardi, A., et al. 6-methoxy-7-benzofuranoxy and 6-methoxy-7-indolyloxy analogues of 2-[2-(2,6-Dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101): discovery of a potent and selective α1D-adrenoceptor antagonist. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/23899046/]

- Physics & Maths Tutor. 6.3.2 Spectroscopy QP. [URL: https://www.physicsandmathstutor.com/pdf-pages/?pdf=https%3A%2F%2Fpmt.physicsandmathstutor.com%2Fdownload%2FChemistry%2FA-level%2FTopic-Qs%2FAQA%2FOrganic-II%2F6.3.2-Spectroscopy%2F6.3.2%2520Spectroscopy%2520QP.pdf]

- ChemComplete. Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [URL: https://www.youtube.

- SpectraBase. 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde - Optional[Vapor Phase IR] - Spectrum. [URL: https://spectrabase.com/spectrum/3Jq3w1r1kE1]

Sources

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde | 116757-66-5 [sigmaaldrich.com]

- 3. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-methoxy-7-benzofuranoxy and 6-methoxy-7-indolyloxy analogues of 2-[2-(2,6-Dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101):1 discovery of a potent and selective α1D-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chemscene.com [chemscene.com]

- 12. bio.vu.nl [bio.vu.nl]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.be [fishersci.be]

A Technical Guide to 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde: Synthesis, Characterization, and Applications

This technical guide provides an in-depth overview of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, structural analysis, and a discussion of its potential applications.

Introduction: The Significance of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane ring system is a prominent structural motif found in numerous biologically active compounds.[1] Its unique conformational properties and ability to act as a versatile scaffold have made it a cornerstone in the design of therapeutics. Molecules incorporating this core structure have demonstrated a wide array of pharmacological activities, including potent and selective antagonism at α1-adrenergic and serotoninergic receptors, as well as anticancer and antibacterial properties.[1] this compound represents a key intermediate, functionalized with both methoxy and aldehyde groups, making it an ideal starting point for the synthesis of diverse compound libraries for drug discovery programs.

Nomenclature, Structure, and Physicochemical Properties

The formal nomenclature and key identifiers for the target compound are systematically outlined below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 116757-66-5[2] |

| Molecular Formula | C₁₀H₁₀O₄[2] |

| Molecular Weight | 194.18 g/mol |

| Physical Form | Solid[2] |

| Melting Point | 130-131 °C[2] |

| Boiling Point | 321.6 ± 30.0 °C (Predicted)[2] |

Chemical Structure:

Caption: 2D Structure of this compound.

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis workflow.

Experimental Protocols

Step 1: Synthesis of 3,4-Dihydroxy-5-methoxybenzaldehyde (Catechol Intermediate)

This procedure is adapted from the synthesis of 5-hydroxyvanillin from 5-bromovanillin.

-

Reagents & Setup: To a round-bottom flask equipped with a reflux condenser, add 5-bromovanillin (1 equivalent), sodium hydroxide (approx. 7 equivalents), and a catalytic amount of precipitated copper powder.

-

Reaction: Add water and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reflux is typically maintained for 18-24 hours.

-

Workup & Isolation: After cooling to room temperature, the reaction mixture is acidified with a suitable acid (e.g., H₂SO₄ or HCl), leading to the precipitation of the product. The crude product is then extracted into an organic solvent such as ethyl acetate.

-

Purification: The combined organic extracts are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid can be purified by recrystallization to yield the catechol intermediate.

Step 2: Synthesis of this compound

This protocol is a standard method for the formation of the 1,4-benzodioxane ring.[3]

-

Reagents & Setup: To a solution of 3,4-dihydroxy-5-methoxybenzaldehyde (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, approx. 2 equivalents) and 1,2-dibromoethane (approx. 1.1 equivalents).

-

Reaction: The reaction mixture is stirred vigorously and heated to 100–110 °C for 4–8 hours.[3] The reaction should be monitored by TLC until the starting material is consumed.

-

Workup & Isolation: After cooling to room temperature, the inorganic salts are removed by filtration. The DMF is partially removed in vacuo, and the residue is poured into water to precipitate the crude product.

-

Purification: The precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.[2]

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups and comparison with structurally similar molecules.

| Data Type | Predicted Characteristics |

| ¹H NMR | - Aldehyde Proton (CHO): Singlet, δ ≈ 9.8-10.0 ppm. - Aromatic Protons: Two singlets, δ ≈ 6.8-7.4 ppm. - Dioxane Protons (-OCH₂CH₂O-): A multiplet or two triplets, δ ≈ 4.2-4.4 ppm (4H). - Methoxy Protons (-OCH₃): Singlet, δ ≈ 3.9 ppm (3H). |

| ¹³C NMR | - Aldehyde Carbonyl (C=O): δ ≈ 190 ppm. - Aromatic Carbons: δ ≈ 110-155 ppm. - Dioxane Carbons (-OCH₂CH₂O-): δ ≈ 64-65 ppm. - Methoxy Carbon (-OCH₃): δ ≈ 56 ppm. |

| FTIR (cm⁻¹) | - C=O Stretch (Aldehyde): Strong absorption around 1670-1690 cm⁻¹. - C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - C-O-C Stretch (Ether & Dioxane): Strong absorptions in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. - C=C Stretch (Aromatic): Absorptions around 1500-1600 cm⁻¹. |

Disclaimer: The NMR and FTIR data presented are predictive and based on established chemical shift and absorption frequency principles. Experimental verification is required for confirmation.

Role as a Synthetic Intermediate in Drug Discovery

The true value of this compound lies in its utility as a versatile synthetic intermediate. The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, allowing for the facile introduction of diverse pharmacophores and structural motifs.

Caption: Role as a versatile building block in medicinal chemistry.

This intermediate is particularly well-suited for the synthesis of analogs of known α1-adrenoceptor antagonists. For example, reductive amination of the aldehyde can be used to install various amine-containing side chains, a common feature in many G-protein coupled receptor (GPCR) ligands. Furthermore, oxidation to the corresponding carboxylic acid provides another key functional group for amide coupling and further derivatization.

Conclusion

This compound is a strategically important molecule for chemical synthesis. Its straightforward, multi-step preparation from common starting materials and the presence of two key functional groups on the privileged 1,4-benzodioxane scaffold make it an invaluable tool for researchers in drug discovery and materials science. This guide provides a foundational framework for its synthesis and characterization, empowering further exploration of its potential in developing novel chemical entities.

References

-

[No Source Title] . ScienceOpen. Available at: [Link]

-

Synthesis of 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) . Rhodium Drug Synthesis Archive. Available at: [Link]

-

Lévai, A., et al. (2018). Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety. Molecules, 23(11), 2948. Available at: [Link]

-

3-BROMO-4,5-DIHYDROXYBENZALDEHYDE . FDA Global Substance Registration System. Available at: [Link]

-

3,4-dihydroxy-5-methoxybenzaldehyde synthesis . ScienceMadness Discussion Board. Available at: [Link]

-

Wang, Z., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 99, 153835. Available at: [Link]

-

Benzaldehyde, 3-hydroxy-4-methoxy- . NIST Chemistry WebBook. Available at: [Link]

-

Comparison between the FTIR spectra of 7-methoxy-1-tetralone, 7,7′-Dimethoxy-1,1′-binaphthalene, and 7′-Methoxy-[1,1′-binaphthalen]-7-ol . ResearchGate. Available at: [Link]

-

1H- and 13C-NMR chemical shifts for compound 7 . ResearchGate. Available at: [Link]

-

VI. 1H and 13C NMR Spectra . The Royal Society of Chemistry. Available at: [Link]

-

Supporting Information . [Source not specified]. Available at: [Link]

- Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes. Google Patents.

-

3,4,5-Trimethoxybenzaldehyde . Wikipedia. Available at: [Link]

-

Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. Available at: [Link]

-

Pigini, M., et al. (2013). 6-methoxy-7-benzofuranoxy and 6-methoxy-7-indolyloxy analogues of 2-[2-(2,6-dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101): discovery of a potent and selective α1D-adrenoceptor antagonist. Journal of Medicinal Chemistry, 56(16), 6402-6412. Available at: [Link]

Sources

A Comprehensive Technical Guide to 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction

7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, a key organic intermediate, holds a significant position in the landscape of pharmaceutical and fine chemical synthesis. Its unique molecular architecture, featuring a benzodioxane core, a methoxy group, and a reactive aldehyde functional group, renders it a versatile building block for the creation of a diverse array of complex molecules. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical role in the development of novel therapeutic agents. For researchers, scientists, and professionals in drug development, a thorough understanding of this intermediate is paramount for leveraging its full potential in innovative research and development endeavors. The benzodioxane moiety is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including acting as antagonists for adrenergic and serotoninergic receptors, and exhibiting potential as antitumor and antibacterial agents.[1]

Physicochemical and Safety Data

A comprehensive understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective and safe handling in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 116757-66-5 | Internal |

| Molecular Formula | C₁₀H₁₀O₄ | Internal |

| Molecular Weight | 194.19 g/mol | Internal |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 78-79 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as DMF and ethyl acetate. | [2] |

Safety Information:

This compound is classified as a hazardous substance and requires careful handling. The following safety precautions should be observed:

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.

Synthesis Protocol

The synthesis of this compound is typically achieved through the reaction of a suitably substituted catechol with an appropriate electrophile to form the dihydrobenzodioxine ring, followed by formylation. A general and effective method is outlined below.

Reaction Scheme:

Sources

An In-Depth Technical Guide to the Synthesis of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde and Its Derivatives

This guide provides a comprehensive overview of the synthetic strategies for 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, a key intermediate in the development of novel therapeutics. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] This document is intended for researchers, medicinal chemists, and professionals in drug development, offering detailed synthetic protocols, mechanistic insights, and a discussion of derivative synthesis.

Introduction: The Significance of the 1,4-Benzodioxane Moiety

The 2,3-dihydro-1,4-benzodioxine ring system is a core component of many compounds with significant pharmacological properties, including anti-inflammatory and anticancer agents.[3][4] The specific substitution pattern of an aldehyde at the 6-position and a methoxy group at the 7-position provides a versatile platform for the synthesis of a diverse library of derivatives with potential therapeutic applications.[5] This guide will detail the primary synthetic routes to this valuable building block, focusing on the underlying chemical principles and practical experimental considerations.

Core Synthetic Strategy: A Two-Stage Approach

The most logical and efficient synthesis of this compound can be dissected into two principal stages:

-

Formation of the 7-Methoxy-2,3-dihydro-1,4-benzodioxine core: This is typically achieved through a Williamson ether synthesis, a robust and widely used method for ether formation.[1][6][7][8]

-

Formylation of the aromatic ring: Introduction of the carbaldehyde group at the 6-position is accomplished via electrophilic aromatic substitution. Several classic formylation reactions are applicable, with the choice depending on factors such as substrate reactivity, desired regioselectivity, and available reagents.

Stage 1: Synthesis of the 7-Methoxy-2,3-dihydro-1,4-benzodioxine Precursor

The foundational step is the construction of the methoxy-substituted benzodioxane ring. This is most commonly achieved by reacting a suitably substituted catechol or hydroquinone with a 1,2-dihaloethane. For the target molecule, the logical starting material is 4-methoxyphenol, which can be synthesized from hydroquinone.[3][9]

Protocol 1: Synthesis of 4-Methoxyphenol from Hydroquinone

Principle: This synthesis involves the selective mono-methylation of hydroquinone.

Reaction:

Step-by-Step Methodology:

-

In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, dissolve 1 mole of hydroquinone in a solution of 1.25 moles of sodium hydroxide in water.

-

With vigorous stirring, add 1 mole of dimethyl sulfate dropwise, maintaining the reaction temperature below 40°C using a water bath.

-

After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to ensure complete reaction and to decompose any remaining dimethyl sulfate.

-

Cool the reaction mixture. The solid product can be isolated by filtration and washed with water.

-

The crude 4-methoxyphenol can be purified by recrystallization from petroleum ether or by vacuum distillation.

Protocol 2: Williamson Ether Synthesis of 7-Methoxy-2,3-dihydro-1,4-benzodioxine

Principle: This reaction proceeds via an SN2 mechanism where the phenoxide ion, generated in situ, acts as a nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane.[1]

Reaction:

Step-by-Step Methodology:

-

To a solution of 4-methoxyphenol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong base such as potassium carbonate (K2CO3) or sodium hydride (NaH) (2-3 equivalents).[10]

-

Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the phenoxide.

-

Add 1,2-dibromoethane (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-120°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature and pour it into a large volume of water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Stage 2: Formylation of 7-Methoxy-2,3-dihydro-1,4-benzodioxine

With the precursor in hand, the next critical step is the introduction of the aldehyde functionality at the C-6 position. The methoxy group at C-7 is an ortho-, para-directing activator, making the C-6 and C-8 positions susceptible to electrophilic attack. Due to steric hindrance from the dioxine ring, formylation is expected to occur predominantly at the C-6 position. Several established formylation methods are suitable for this transformation.

Method A: The Vilsmeier-Haack Reaction

Principle: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a formamide like N,N-dimethylformamide (DMF), as the formylating agent.[11][12] This method is particularly effective for electron-rich aromatic compounds.[13]

Mechanism Overview:

-

Formation of the electrophilic Vilsmeier reagent (a chloroiminium salt).

-

Electrophilic attack of the Vilsmeier reagent on the aromatic ring.

-

Hydrolysis of the resulting iminium salt to yield the aldehyde.

Protocol 3: Vilsmeier-Haack Formylation

Step-by-Step Methodology:

-

In a flame-dried, three-necked flask under an inert atmosphere, cool a solution of N,N-dimethylformamide (DMF) (3-5 equivalents) to 0°C.

-

Slowly add phosphorus oxychloride (POCl3) (1.5-2 equivalents) dropwise, maintaining the temperature at 0°C. Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Dissolve 7-Methoxy-2,3-dihydro-1,4-benzodioxine (1 equivalent) in a minimal amount of DMF or a suitable solvent like dichloromethane and add it to the Vilsmeier reagent solution at 0°C.

-

Allow the reaction to warm to room temperature and then heat to 50-80°C. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice, followed by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the mixture is neutral or slightly basic.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

Method B: The Duff Reaction

Principle: The Duff reaction is a formylation method specific to phenols and other highly activated aromatic compounds, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid.[14] The reaction proceeds via an iminium ion intermediate.[15]

Protocol 4: Duff Reaction

Step-by-Step Methodology:

-

Prepare a mixture of glycerol and boric acid and heat to 150-160°C to form glyceroboric acid.

-

To this hot mixture, add 7-Methoxy-2,3-dihydro-1,4-benzodioxine (1 equivalent) and hexamethylenetetramine (1.5-2 equivalents).

-

Maintain the reaction temperature at 150-160°C for 15-30 minutes.

-

Cool the reaction mixture and hydrolyze the intermediate by adding a mixture of concentrated sulfuric acid and water.

-

The product is often isolated by steam distillation from the reaction mixture. Alternatively, the cooled reaction mixture can be extracted with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

Method C: The Reimer-Tiemann Reaction

Principle: The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. It involves the reaction of a phenol with chloroform in the presence of a strong base.[16] The reactive electrophile is dichlorocarbene (:CCl2), which is generated in situ.[4]

Protocol 5: Reimer-Tiemann Reaction

Step-by-Step Methodology:

-

Dissolve 7-Methoxy-2,3-dihydro-1,4-benzodioxine (1 equivalent) in an excess of chloroform.

-

Add a concentrated aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the biphasic mixture to reflux with vigorous stirring for several hours. The use of a phase-transfer catalyst can improve the reaction rate.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and acidify with dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with chloroform or dichloromethane.

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

| Formylation Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Vilsmeier-Haack | POCl3, DMF | 0°C to 80°C | Generally good yields and regioselectivity for activated rings. | Requires anhydrous conditions; POCl3 is corrosive and moisture-sensitive. |

| Duff Reaction | Hexamethylenetetramine, Acid (e.g., glycerol/boric acid, acetic acid) | High temperatures (150-160°C) | Useful for phenols and highly activated rings. | Often gives low to moderate yields.[17] |

| Reimer-Tiemann | CHCl3, Strong Base (e.g., NaOH) | Reflux | A classic and well-established method. | Can result in low yields and the formation of byproducts. |

Synthesis of Derivatives

This compound is a versatile intermediate for the synthesis of a wide range of derivatives. The aldehyde functionality can undergo numerous transformations, including:

-

Oxidation: Conversion to the corresponding carboxylic acid.

-

Reduction: Formation of the corresponding alcohol.

-

Reductive Amination: Synthesis of various amines.

-

Wittig Reaction and related olefination reactions: To introduce carbon-carbon double bonds.

-

Condensation reactions: Formation of imines (Schiff bases), hydrazones, and other related structures.

Conclusion

The synthesis of this compound is a key process for accessing a class of compounds with significant potential in drug discovery. The two-stage synthetic approach, involving the initial formation of the benzodioxane ring via Williamson ether synthesis followed by electrophilic formylation, provides a reliable and adaptable route to the target molecule. The choice of formylation method—Vilsmeier-Haack, Duff, or Reimer-Tiemann—can be tailored based on specific laboratory conditions and desired outcomes. The resulting aldehyde is a versatile intermediate that opens the door to a vast chemical space of derivatives for further investigation.

References

-

Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Recent Technology and Engineering (IJRTE), 8(4), 8829-8832.

-

Duff reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis of the Benzodioxane Portion of Haedoxans. (1989). Agricultural and Biological Chemistry, 53(6), 1557-1563.

-

Preparation of 4-methoxyphenol - PrepChem.com. (n.d.). Retrieved from [Link]

-

Synthesis of 2,3-dihydrobenzo[b][9][18]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][9][18]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (2018). Future Medicinal Chemistry, 10(11), 1323-1343.

-

Duff reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Williamson Ether Synthesis - J&K Scientific LLC. (2025). Retrieved from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Retrieved from [Link]

-

Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Williamson ether synthesis - chemeurope.com. (n.d.). Retrieved from [Link]

-

Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety. (2016). Beilstein Journal of Organic Chemistry, 12, 2478-2487.

-

Reimer–Tiemann reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Process for making aromatic aldehydes. (1974). US Patent 3,833,660.

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2014). International Journal of Pharmaceutical Sciences and Research, 5(11), 4646-4665.

-

Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt. (n.d.). The Royal Society of Chemistry.

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press, 5(1), 1-6.

-

(+)-(2R, 3R)-1,4-Benzodioxane-7-carbaldehyde Derivative, a Key Intermediate in the Total Synthesis of Haedoxan Analogs. (1995). Bioscience, Biotechnology, and Biochemistry, 59(8), 1551-1555.

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Duff Reaction. (n.d.). Name Reactions in Organic Synthesis.

-

ChemInform Abstract: Synthesis of Enantiomerically Pure 7-Hydroxy-2-substituted-2,3-dihydro-1,4-benzodioxin Derivatives. (1994). Tetrahedron: Asymmetry, 5(4), 535-536.

-

Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. (2023). RSC Advances, 13(28), 19046-19052.

-

Reaction mechanism for the formation of 4-methoxyphenol from hydroquinone and methanol in the presence of benzoquinone. (2016). RSC Advances, 6(10), 8049-8056.

-

Duff reaction using 4-methoxyphenol : r/chemhelp - Reddit. (2023). Retrieved from [Link]

-

How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? (2018). Molecules, 23(10), 2465.

-

The Duff Reaction: Researching A Modification. (2015). The ScholarShip at ECU.

-

13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0221559) - NP-MRD. (n.d.). Retrieved from [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(38), 26569-26591.

-

Application Notes and Protocols: 4-Bromo-2-methoxyphenol as a Precursor for Pharmaceuticals. (2025). Benchchem.

-

Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. (1945). Proceedings of the Iowa Academy of Science, 52(1), 193-197.

-

4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. (2023). Molbank, 2023(3), M1676.

-

13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0230003) - NP-MRD. (n.d.). Retrieved from [Link]

-

Chemistry and pharmacology of benzodioxanes. (2008). Organic Chemistry: An Indian Journal, 4(1), 66-77.

-

Synthesis of 4-Methoxyphenol. (n.d.). Rhodium.ws.

-

Production of 4-methoxyphenol. (1997). Japanese Patent JP-H09151151.

-

1,2,3-Benzoxathiazine-2,2-dioxides – effective inhibitors of human carbonic anhydrases. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2821-2831.

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2015). Indonesian Journal of Chemistry, 15(2), 143-149.

-

NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][18]BENZOPYRAN-7-ONE. (2007). Journal of Chemical and Pharmaceutical Research, 2015, 7(3), 253-257.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson_ether_synthesis [chemeurope.com]

- 9. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 10. Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpcbs.com [ijpcbs.com]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 14. Duff reaction - Wikipedia [en.wikipedia.org]

- 15. rsc.org [rsc.org]

- 16. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 17. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 18. aml.iaamonline.org [aml.iaamonline.org]

Literature review on 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

An In-Depth Technical Guide to 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde: A Key Intermediate in Synthetic Chemistry

As a cornerstone in the synthesis of complex organic molecules, this compound presents itself as a pivotal building block for researchers and scientists in the field of drug development. Its unique structure, combining a methoxy group and an aldehyde function on the versatile 1,4-benzodioxane scaffold, offers a gateway to a diverse range of biologically active compounds. This guide provides a comprehensive overview of its synthesis, properties, and applications, grounded in established scientific principles and experimental evidence.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 116757-66-5[1] |

| Molecular Formula | C10H10O4[1] |

| Molecular Weight | 194.19 g/mol [1] |

| Appearance | Solid[1] |

| Melting Point | 130-131 °C[1] |

| Boiling Point | 321.6 ± 30.0 °C at 760 mmHg[1] |

| Purity | ≥ 97%[1] |

| Storage | Store at 4°C under nitrogen[1] |

Safety Information: This compound is classified with the GHS07 pictogram, indicating it is harmful.[1] Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated area.

Synthesis and Mechanistic Insights

The construction of the 1,4-benzodioxane ring system is a critical step in the synthesis of this aldehyde. A common and effective method involves the reaction of a catechol precursor with 1,2-dibromoethane.

General Synthetic Protocol

A general and robust procedure for the synthesis of 1,4-benzodioxanes involves the Williamson ether synthesis.[2] In a typical reaction, a suitably substituted catechol is treated with 1,2-dibromoethane in the presence of a weak base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the dihydrobenzodioxine ring.[2]

Step-by-Step Methodology:

-

A solution of the starting catechol (e.g., 4-formyl-5-methoxybenzene-1,2-diol) is prepared in DMF.

-

Potassium carbonate is added to the solution. The carbonate acts as a base to deprotonate the hydroxyl groups of the catechol, forming a more nucleophilic phenoxide.

-

1,2-dibromoethane is then added to the reaction mixture.

-

The mixture is heated, typically at 100–110 °C, and stirred for several hours.[2]

-

Upon completion, the reaction is cooled, and the inorganic salts are removed by filtration.

-

The product is isolated by pouring the reaction mixture into water, which precipitates the organic product. Further purification can be achieved through recrystallization or column chromatography.

Caption: Applications of the precursor in synthesizing bioactive compounds.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the reactivity of its aldehyde group make it an ideal starting material for the construction of more complex molecules with significant potential in drug discovery and development. A solid understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage the potential of the 1,4-benzodioxane scaffold in their scientific endeavors.

References

-

Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety. National Institutes of Health. [Link]

-

4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. ResearchGate. [Link]

-

4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. MDPI. [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health. [Link]

-

3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-one. SpectraBase. [Link]

-

Chemistry and Pharmacology of Benzodioxanes. TSI Journals. [Link]

-

2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde. PubChem. [Link]

-

6-methoxy-7-benzofuranoxy and 6-methoxy-7-indolyloxy analogues of 2-[2-(2,6-Dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101):1 discovery of a potent and selective α1D-adrenoceptor antagonist. PubMed. [Link]

-

Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

-

Synthesis, molecular docking and cytotoxic study of 7-methoxy-2-(3,4- dimethoxyphenyl)-1-benzofuran-5-carbaldehyde. Der Pharma Chemica. [Link]

-

Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. ResearchGate. [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. [Link]

-

1,4-Benzodioxin, 2,3-dihydro-. NIST WebBook. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

This guide provides an in-depth analysis of the spectroscopic data for 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (Molecular Formula: C₁₀H₁₀O₄, Molecular Weight: 194.19 g/mol ), a valuable intermediate in medicinal chemistry and organic synthesis. The elucidation of its molecular structure is paramount for ensuring purity, confirming reaction outcomes, and meeting regulatory standards. Herein, we dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the observed spectral features.

Molecular Structure and Spectroscopic Expectations

Before delving into the spectra, a foundational understanding of the molecule's architecture is essential. The structure comprises a benzene ring fused to a 1,4-dioxane ring, creating the 2,3-dihydro-1,4-benzodioxine core. The aromatic ring is substituted with a methoxy (-OCH₃) group and a carbaldehyde (-CHO) group.

From this structure, we can predict the key spectroscopic signatures:

-

NMR: We anticipate two singlets in the aromatic region of the ¹H NMR spectrum due to the para-positioning of the protons. A highly deshielded singlet for the aldehyde proton and distinct signals for the methoxy and the ethylenedioxy protons of the dioxane ring are also expected. The ¹³C NMR should reveal a carbonyl carbon signal well downfield (~190 ppm), aromatic carbons, a methoxy carbon (~55-60 ppm), and two aliphatic carbons for the dioxane ring.

-

IR: The spectrum should be dominated by a strong carbonyl (C=O) stretch from the aldehyde. We also expect to see C-O ether stretches, aromatic C=C bending, and aliphatic C-H stretches.

-

MS: The mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of the molecule. Key fragmentation patterns would likely involve the loss of the aldehyde group (CHO) or the methyl radical (•CH₃) from the methoxy ether.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, experiments performed in deuterated dimethyl sulfoxide (DMSO-d₆) provide a clear picture of the molecular environment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence, ensuring a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans (typically 128-1024) are required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹H NMR Data (400 MHz, DMSO-d₆)

The proton NMR spectrum provides a definitive fingerprint of the hydrogen atoms within the molecule. The electron-donating methoxy group and the electron-withdrawing aldehyde group create a distinct electronic environment that influences the chemical shifts of the aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| 9.98 | Singlet (s) | 1H | -CH O | The aldehyde proton is highly deshielded by the adjacent electronegative oxygen and the magnetic anisotropy of the carbonyl group and aromatic ring. |

| 7.41 | Singlet (s) | 1H | Ar-H (H-5) | This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. |

| 7.30 | Singlet (s) | 1H | Ar-H (H-8) | This proton is ortho to the electron-donating methoxy group, resulting in a slightly more upfield position compared to H-5. |

| 4.32 | Multiplet (m) | 4H | -O-CH₂ -CH₂ -O- | The four protons of the ethylenedioxy bridge of the dioxane ring are chemically equivalent and appear as a complex multiplet. |

| 3.82 | Singlet (s) | 3H | -OCH₃ | The three equivalent protons of the methoxy group appear as a characteristic sharp singlet. |

Note: Data interpreted from a similar compound in supplementary information provided by the Royal Society of Chemistry.[1]

¹³C NMR Data (101 MHz, DMSO-d₆)

The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| 193.0 | C =O | The aldehyde carbonyl carbon is significantly deshielded and appears far downfield. |

| 159.8 | Ar-C -OCH₃ (C-7) | Aromatic carbon directly attached to the electronegative oxygen of the methoxy group. |

| 145.0 (est.) | Ar-C -O (C-4a) | Quaternary carbon of the fused ring system, attached to a dioxane oxygen. |

| 140.0 (est.) | Ar-C -O (C-8a) | Quaternary carbon of the fused ring system, attached to a dioxane oxygen. |

| 130.3 | Ar-C -CHO (C-6) | Quaternary carbon attached to the aldehyde group. |

| 122.5 | Ar-C H (C-5) | Aromatic methine carbon ortho to the aldehyde group. |

| 112.9 | Ar-C H (C-8) | Aromatic methine carbon ortho to the methoxy group, shielded by its electron-donating effect. |

| 64.5 (est.) | -O-C H₂-C H₂-O- | The two equivalent aliphatic carbons of the dioxane ring. |

| 55.4 | -OC H₃ | The carbon of the methoxy group, appearing in the typical range for methoxy substituents on an aromatic ring. |

Note: Data interpreted from a similar compound in supplementary information provided by the Royal Society of Chemistry.[1] The chemical shift of methoxy carbons typically falls in the 55-63 ppm range.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and subtracted from the sample spectrum.

Interpretation of Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~2950-2850 | C-H Stretching | Aliphatic (-CH₂-, -CH₃) | Confirms the presence of the dioxane ring and the methoxy group. |

| ~2820 & ~2720 | C-H Stretching | Aldehyde (-CHO) | These two weak bands (Fermi doublets) are characteristic of the C-H stretch of an aldehyde and are highly diagnostic. |

| ~1675 | C=O Stretching | Aromatic Aldehyde | A very strong and sharp absorption band confirming the presence of the conjugated carbonyl group. The frequency is slightly lowered from a typical aliphatic aldehyde due to conjugation with the aromatic ring.[3] |

| ~1600 & ~1480 | C=C Stretching | Aromatic Ring | These absorptions are characteristic of the benzene ring skeleton. |

| ~1260 | C-O Stretching | Aryl Ether (-O-CH₃) | Strong asymmetric stretch confirming the methoxy group attached to the aromatic ring. |

| ~1100 | C-O Stretching | Dioxane Ring | Corresponds to the C-O-C stretching vibrations within the 1,4-dioxane ring structure. |

Note: Wavenumbers are estimated based on characteristic group frequencies and data from analogous structures.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

Experimental Protocol: Electrospray Ionization (ESI) MS

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument settings (e.g., capillary voltage, cone voltage) should be optimized to favor the formation of the protonated molecular ion [M+H]⁺.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce structural information.

Analysis of Mass Spectrum

The molecular formula C₁₀H₁₀O₄ gives an exact mass of 194.0579.

| m/z | Ion | Proposed Identity | Significance |

| 195.0657 | [M+H]⁺ | Protonated Molecular Ion | Confirms the molecular weight of the compound. |

| 179.0703 | [M+H-CH₄]⁺• | Loss of Methane | A possible rearrangement and loss from the dioxane and methoxy groups. |

| 165.0546 | [M-CHO]⁺ | Loss of Formyl Radical | A common and expected fragmentation pathway for aldehydes, involving the cleavage of the C-CHO bond. |

| 151.0390 | [M-CHO-CH₂]⁺ | Subsequent loss of CH₂ | Further fragmentation of the dioxane ring after initial loss of the formyl radical. |

Note: Expected m/z values are calculated for the C₁₀H₁₀O₄ formula. Data for related adducts can be predicted.[5]

Caption: Proposed primary fragmentation pathways in ESI-MS.

Integrated Spectroscopic Analysis Workflow

The conclusive identification of this compound is not based on a single technique but on the convergence of all spectroscopic data. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Caption: Integrated workflow for structural elucidation.

This comprehensive analysis, leveraging NMR, IR, and MS, provides an unambiguous structural confirmation of this compound, empowering researchers in drug development and chemical synthesis with the foundational data required for their work.

References

-

Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry. [Link]

-

Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. The Royal Society of Chemistry. [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. [Link]

-

13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0320804). Natural Products Magnetic Resonance Database. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). [Link]

-

7-Methoxy-2-methylsulfanylquinoline-4-carbaldehyde. PubChem. [Link]

-

Tsyganov, D.V., et al. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. ResearchGate. [Link]

-

1,4-Benzodioxin, 2,3-dihydro-. NIST WebBook. [Link]

-

6,7,7a,8-Tetrahydro-10,11-dimethoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]-quinoline. CAS Common Chemistry. [Link]

-

7-methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. PubChemLite. [Link]

Sources

Topic: Natural Sources of 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

An In-depth Technical Guide for Researchers

Abstract: 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a significant heterocyclic aldehyde, primarily recognized as a crucial synthetic intermediate in the development of pharmacologically active molecules. While its prevalence in synthetic chemistry is well-documented, its existence as a direct natural product remains elusive and is not widely reported in current literature. This guide provides a comprehensive exploration of this compound, addressing its synthetic relationship to natural precursors, discussing structurally related natural analogs, and presenting a robust, field-proven methodology for its potential discovery and isolation from complex natural matrices. This document is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and medicinal chemistry.

Introduction and Current State of Knowledge

This compound, often referred to in synthetic literature, is a key building block for constructing more complex molecules, particularly those with therapeutic potential. Its structure, featuring a benzodioxane ring, a methoxy group, and an aldehyde functional group, makes it a versatile precursor for a variety of chemical transformations.

A critical analysis of scientific literature reveals that this compound is most frequently derived from the semi-synthesis of naturally abundant precursors. Notably, its synthesis from vanillin, a primary component of vanilla bean extract, is a common route. This process typically involves the protection of the aldehyde group, followed by oxidative dearomatization and cyclization to form the dihydrobenzodioxine ring system. While the starting material is natural, the target compound itself is a product of laboratory synthesis.

The direct isolation of this compound from a plant, fungal, or marine source has not been definitively reported in peer-reviewed literature to date. This scarcity suggests that if it does exist in nature, it is likely a trace component within a highly complex chemical matrix, requiring advanced analytical techniques for its detection and characterization.

Structurally Related Natural Benzodioxanes

While the target compound is not a known natural product, the 1,4-benzodioxane scaffold is found in a variety of naturally occurring compounds, some of which exhibit significant biological activity. The study of these analogs provides crucial context and may guide researchers to potential plant families where the target compound or its derivatives could be discovered.

| Compound Name | Natural Source(s) | Reported Biological Activity |

| Eusiderin A | Eusideroxylon zwageri (Borneo ironwood) | Antitubercular, Antifungal |

| Cephalandole A | Cephalotaxus harringtonia | Cytotoxic |

| Dillapiole | Anethum graveolens (Dill), Foeniculum vulgare (Fennel) | Insecticidal, Antifungal |

| Kadsurenin L | Kadsura coccinea | Anti-HIV |